Phenyl 2-chlorobenzoate
CAS No.: 41998-16-7
Cat. No.: VC19653645
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41998-16-7 |
|---|---|
| Molecular Formula | C13H9ClO2 |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | phenyl 2-chlorobenzoate |
| Standard InChI | InChI=1S/C13H9ClO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |
| Standard InChI Key | RBKABBZAJGDBFA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Molecular Characteristics
Phenyl 2-chlorobenzoate belongs to the class of substituted phenyl benzoates, with systematic IUPAC nomenclature designating it as phenyl 2-chlorobenzoate. Its molecular formula, C₁₃H₉ClO₂, corresponds to a molecular weight of 232.66 g/mol . The compound’s structure comprises a 2-chlorobenzoate group esterified to a phenyl ring, resulting in a planar aromatic system with partial polarity due to the electronegative chlorine atom and ester oxygen.
Structural Isomerism and Comparative Analysis
The positional isomer phenyl 4-chlorobenzoate (CAS 1871-38-1) shares the same molecular formula but differs in the chlorine substituent’s location on the benzoate ring . This structural variation influences properties such as melting point, solubility, and reactivity. For instance, the ortho-chlorine in phenyl 2-chlorobenzoate introduces steric hindrance near the ester group, potentially altering its hydrolysis kinetics compared to the para-isomer.
Synthesis and Manufacturing
Conventional Esterification Methods
Phenyl 2-chlorobenzoate is typically synthesized via acid-catalyzed esterification between 2-chlorobenzoic acid and phenol. A modified approach involves activating the carboxylic acid as an acid chloride (2-chlorobenzoyl chloride) before reacting it with phenol in the presence of a base such as pyridine . This method enhances reaction efficiency and yield by mitigating side reactions.
Representative Reaction:
Advanced Catalytic Strategies
Recent advancements employ transition metal catalysts to streamline synthesis. For example, palladium and copper-based systems facilitate coupling reactions under milder conditions, as demonstrated in related benzoate derivatives . These methods reduce energy input and improve selectivity, particularly for sterically hindered substrates.
Structural and Crystallographic Insights
Molecular Geometry
X-ray crystallography of analogous compounds, such as 2-chloro-6-fluorophenyl 4-chlorobenzoate, reveals a dihedral angle of 49.96° between the aromatic rings . This torsional strain arises from steric interactions between substituents, suggesting that phenyl 2-chlorobenzoate may adopt a similar non-planar conformation to minimize repulsion between the ortho-chlorine and ester oxygen.
Intermolecular Interactions
In the solid state, weak hydrogen bonds (C–H···O) and halogen interactions (C–H···Cl) stabilize the crystal lattice . These interactions influence melting behavior and solubility, with the chlorine atom acting as both a hydrogen bond acceptor and a participant in van der Waals forces.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 232.66 g/mol | |
| Boiling Point (est.) | 320–340°C (decomposes) | |
| LogP (Partition Coeff.) | ~3.5 (predicted) |
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediate
Phenyl 2-chlorobenzoate serves as a precursor to bioactive molecules. For example, Schiff base derivatives incorporating this moiety exhibit antimicrobial and antitumor activities . The chlorine atom enhances lipophilicity, aiding cell membrane penetration in drug candidates.
Material Science
In polymer chemistry, the compound acts as a photoactive crosslinker due to its UV absorption characteristics. Its ester group participates in radical-initiated polymerization, forming networks with tailored mechanical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume